cis-2,4,5-Tris(4-fluorophenyl)imidazoline
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Overview
Description
cis-2,4,5-Tris(4-fluorophenyl)imidazoline: is a heterocyclic compound characterized by the presence of an imidazoline ring substituted with three 4-fluorophenyl groups at the 2, 4, and 5 positions.
Mechanism of Action
Target of Action
The primary targets of cis-2,4,5-Tris(4-fluorophenyl)imidazoline are the proteins MDM2 and MDMX . These proteins play a crucial role in the regulation of the p53 protein, often referred to as the “guardian of the genome” due to its role in maintaining genomic stability .
Mode of Action
this compound interacts with its targets by inhibiting the protein-protein interaction between MDM2/MDMX and p53 . This inhibition results in the stabilization of p53 and the induction of p21 expression .
Biochemical Pathways
The compound affects the p53 pathway, which plays a significant role in genomic stability, cell cycle regulation, and apoptosis . By inhibiting the interaction between p53 and its negative regulators MDM2 and MDMX, the compound allows for the accumulation of p53, thereby restoring its tumor suppressor activity in cancer cells expressing wild-type p53 .
Pharmacokinetics
It’s worth noting that the compound’s water solubility can be improved by adding suitable hydrophilic substituents to the benzene rings and to the imidazoline nitrogen .
Result of Action
The result of the compound’s action is the inhibition of the MDM2/MDMX-p53 interaction, leading to the stabilization of p53 and the induction of p21 expression . This can lead to cell cycle arrest and the initiation of programmed cell death, or apoptosis, in cancer cells expressing wild-type p53 .
Action Environment
It’s worth noting that the compound’s water solubility, which can be influenced by the presence of hydrophilic substituents, may impact its bioavailability and thus its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,4,5-Tris(4-fluorophenyl)imidazoline typically involves the reaction of aromatic aldehydes with ammonia under specific conditions. One efficient method involves the use of biodegradable lactic acid as a promoter. The reaction is carried out at 160°C, using aromatic aldehyde, benzil, and ammonium acetate . This method is environmentally benign and works well with both electron-donating and electron-withdrawing groups on the aromatic aldehyde.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of sustainable solvents and catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: cis-2,4,5-Tris(4-fluorophenyl)imidazoline can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
cis-2,4,5-Tris(4-fluorophenyl)imidazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Substituted Imidazoles: These compounds share the imidazole core but differ in their substitution patterns and functional groups.
Uniqueness: cis-2,4,5-Tris(4-fluorophenyl)imidazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three 4-fluorophenyl groups enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S,5R)-2,4,5-tris(4-fluorophenyl)-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEZCONNODRJJS-BGYRXZFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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